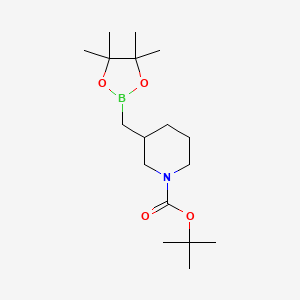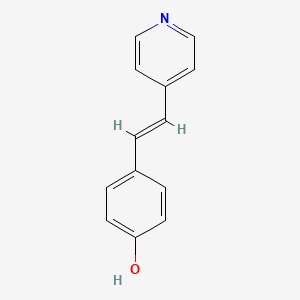![molecular formula C11H13N3OS B2788294 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-96-1](/img/structure/B2788294.png)
9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
作用机制
Target of Action
The primary targets of 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one are currently unknown. This compound belongs to the azolo [1,2,4]triazines family, which is structurally similar to known antiviral drugs and purine antimetabolites . Therefore, it’s possible that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to other azolo [1,2,4]triazines, it might interact with its targets in a similar manner .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds in the azolo [1,2,4]triazines family have been associated with antiviral activity , suggesting potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the attached groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .
科学研究应用
9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
1,3,5-triazine derivatives: These compounds share the triazine core structure and exhibit similar biological activities.
Pyrido[1,2-a]pyrimidines: These compounds have a similar fused ring system and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
9-methyl-2-propylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHLRTPJHPYFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=O)N2C=CC=C(C2=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B2788212.png)



![2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2788219.png)
![3-fluoro-4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2788222.png)

![N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2788224.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2788225.png)


![11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2788229.png)
![N-(4-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2788230.png)

